![molecular formula C14H26N2O3 B11717352 5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B11717352.png)
5-Methyl-3-{[(4-methylpyrrolidin-3-yl)formamido]methyl}hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-metil-3-{[(4-metilpirrolidin-3-il)formamido]metil}hexanoico es un compuesto orgánico complejo con una estructura única que incluye un esqueleto de ácido hexanoico, un anillo de pirrolidina y un grupo formamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-metil-3-{[(4-metilpirrolidin-3-il)formamido]metil}hexanoico implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del esqueleto de ácido hexanoico: El esqueleto de ácido hexanoico se puede sintetizar a través de una serie de reacciones que comienzan con moléculas orgánicas más simples.
Introducción del anillo de pirrolidina: El anillo de pirrolidina se introduce a través de una reacción de ciclización que involucra precursores apropiados.
Unión del grupo formamida: El grupo formamida se une a la molécula a través de una reacción de formilación, típicamente utilizando ácido fórmico o un agente formilador.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:
Reactores por lotes o de flujo continuo: Estos reactores se utilizan para controlar las condiciones de reacción con precisión.
Pasos de purificación: Se emplean técnicas como la cristalización, la destilación y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-metil-3-{[(4-metilpirrolidin-3-il)formamido]metil}hexanoico puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Agentes halogenantes como el cloruro de tionilo para reacciones de halogenación.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido 5-metil-3-{[(4-metilpirrolidin-3-il)formamido]metil}hexanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-metil-3-{[(4-metilpirrolidin-3-il)formamido]metil}hexanoico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. El mecanismo exacto depende de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 3-{[(4-metilpirrolidin-3-il)formamido]metil}hexanoico: Estructura similar pero carece del grupo metilo en la posición 5.
Ácido 5-metil-3-{[(pirrolidin-3-il)formamido]metil}hexanoico: Estructura similar pero carece del grupo metilo en el anillo de pirrolidina.
Singularidad
El ácido 5-metil-3-{[(4-metilpirrolidin-3-il)formamido]metil}hexanoico es único debido a la presencia tanto del grupo metilo en la posición 5 como del grupo metilo en el anillo de pirrolidina. Estas características estructurales pueden conferir propiedades químicas y biológicas específicas que lo distinguen de compuestos similares.
Propiedades
Fórmula molecular |
C14H26N2O3 |
|---|---|
Peso molecular |
270.37 g/mol |
Nombre IUPAC |
5-methyl-3-[[(4-methylpyrrolidine-3-carbonyl)amino]methyl]hexanoic acid |
InChI |
InChI=1S/C14H26N2O3/c1-9(2)4-11(5-13(17)18)7-16-14(19)12-8-15-6-10(12)3/h9-12,15H,4-8H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
CRKZNIRNWJFKKF-UHFFFAOYSA-N |
SMILES canónico |
CC1CNCC1C(=O)NCC(CC(C)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


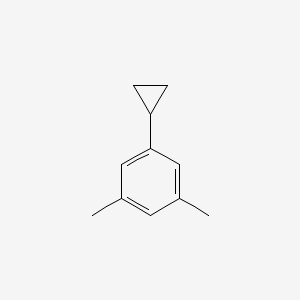

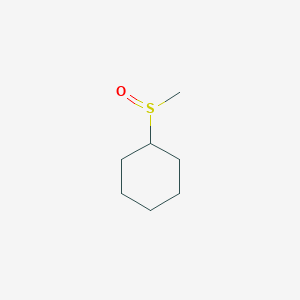
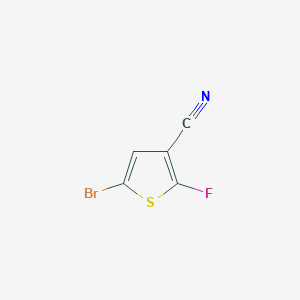

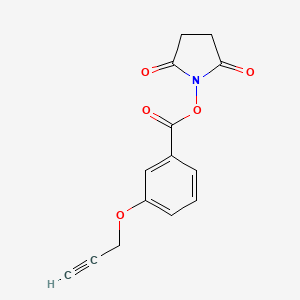
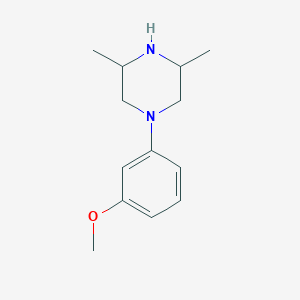

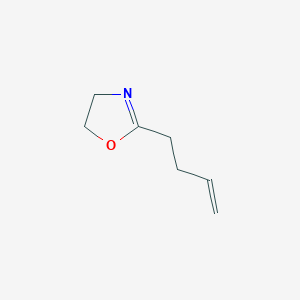
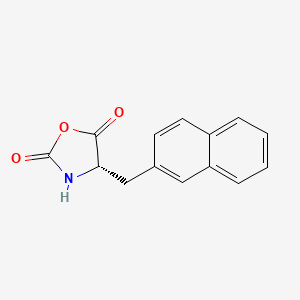

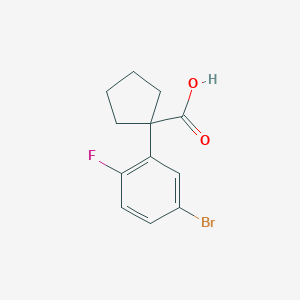

![[(1R,5R)-2-benzyl-2-azabicyclo[3.2.0]heptan-1-yl]methanol](/img/structure/B11717360.png)
